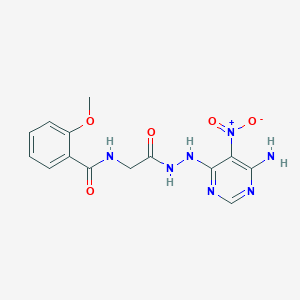

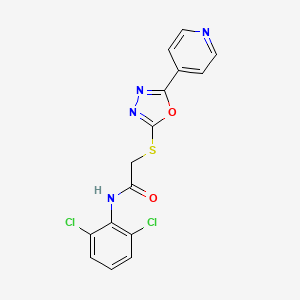

![molecular formula C20H19FN2O2 B2550231 2-(4-氟苯基)-N-(3-氧代-1,2,3,5,6,7-六氢吡啶并[3,2,1-ij]喹啉-9-基)乙酰胺 CAS No. 898455-29-3](/img/structure/B2550231.png)

2-(4-氟苯基)-N-(3-氧代-1,2,3,5,6,7-六氢吡啶并[3,2,1-ij]喹啉-9-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide is a synthetic molecule that may share structural similarities with various quinoline derivatives. These derivatives have been studied for their potential as therapeutic agents, particularly in the treatment of tuberculosis and as GPCR ligands with anticancer and thrombolytic effects.

Synthesis Analysis

While the specific synthesis of 2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide is not detailed in the provided papers, similar compounds such as 2-(quinolin-4-yloxy)acetamides have been synthesized with modifications to improve their potency against Mycobacterium tuberculosis, including drug-resistant strains . The synthesis of related quinoline derivatives involves various coupling methods, such as the DCC coupling method in the presence of N-hydroxybenzotriazole, to yield good to moderate yields .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For instance, the presence of a 4-fluorophenyl group is a common feature in some quinoline derivatives that have been evaluated for their biological activities, such as GPCR ligand potential and PI3-kinase inhibition . The specific structure of 2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide likely contributes to its unique chemical properties and potential biological activities.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can vary based on their specific functional groups and molecular framework. For example, 2-(quinolin-4-yloxy)acetamides have shown the ability to inhibit the growth of Mycobacterium tuberculosis and have been active against drug-resistant strains . The chemical reactions involved in the interaction with biological targets are complex and can include binding to specific enzymes or receptors, as seen with the cytochrome bc1 complex in the case of QOAs .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These properties can affect their solubility, stability, and biological activity. For example, the 2-(quinolin-4-yloxy)acetamides described in the papers are noted for their biological stability and lack of apparent toxicity to certain cell types . Additionally, the presence of a fluorophenyl group can impact the lipophilicity and, consequently, the pharmacokinetic profile of the compounds .

科学研究应用

结构方面和性质

- 与2-(4-氟苯基)-N-(3-氧代-1,2,3,5,6,7-六氢吡啶并[3,2,1-ij]喹啉-9-基)乙酰胺在结构上相关的化合物,特别是含酰胺的异喹啉衍生物,已经被研究其结构方面和性质,特别是在与各种酸处理后形成结晶固体和凝胶方面的性质。这些性质对于理解这类化合物的化学行为和潜在应用是重要的 (Karmakar, Sarma, & Baruah, 2007)。

荧光和化学传感应用

- 喹啉的衍生物,与2-(4-氟苯基)-N-(3-氧代-1,2,3,5,6,7-六氢吡啶并[3,2,1-ij]喹啉-9-基)乙酰胺相关的化合物,已经被开发为化学传感器,特别用于检测活细胞和水溶液中的Zn2+。这种应用在生物和环境监测中具有重要意义 (Park et al., 2015)。

抗结核和抗微生物应用

- 类似于2-(4-氟苯基)-N-(3-氧代-1,2,3,5,6,7-六氢吡啶并[3,2,1-ij]喹啉-9-基)乙酰胺的化合物,特别是2-(喹啉-4-氧基)乙酰胺,已经显示出对结核分枝杆菌体外生长的有效抑制作用。这包括对耐药菌株的有效性和对哺乳动物细胞的低毒性,表明在结核病治疗中具有潜在应用 (Pissinate et al., 2016)。

镧系金属配合物和发光性质

- 与2-(4-氟苯基)-N-(3-氧代-1,2,3,5,6,7-六氢吡啶并[3,2,1-ij]喹啉-9-基)乙酰胺的化学结构相关的芳基酰胺型配体已被用于合成镧系金属配合物。这些配合物表现出显著的发光性质,在各种应用中包括传感和成像中很有用 (Wu et al., 2006)。

属性

IUPAC Name |

2-(4-fluorophenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c21-16-6-3-13(4-7-16)10-18(24)22-17-11-14-2-1-9-23-19(25)8-5-15(12-17)20(14)23/h3-4,6-7,11-12H,1-2,5,8-10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPLIRGIUJJPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)CC4=CC=C(C=C4)F)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

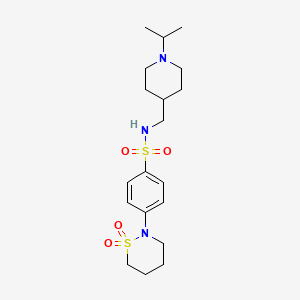

![1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2550148.png)

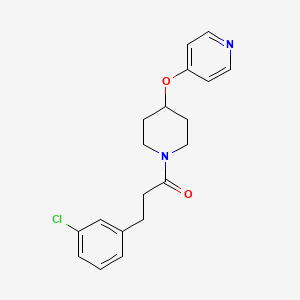

![5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2550153.png)

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2550154.png)

![N-Ethyl-N-[2-(5-oxaspiro[3.5]nonan-8-ylmethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2550155.png)

![N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2550159.png)

![6-((4-ethoxy-3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2550161.png)

![9-Methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]purin-6-amine](/img/structure/B2550162.png)